![molecular formula C17H16F2N2O2 B6424324 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034618-71-6](/img/structure/B6424324.png)
4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic compound that features a piperidine ring substituted with a 3,4-difluorobenzoyl group and an oxy-pyridine moiety
Mechanism of Action
Target of Action
The primary target of 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the activity of glycine, an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor .
Mode of Action
This compound acts as a GlyT1 inhibitor . By inhibiting GlyT1, it prevents the reuptake of glycine into neurons or surrounding glia, thereby increasing the levels of glycine in the synaptic cleft . Elevated glycine levels can promote the activation of the NMDA receptor .
Biochemical Pathways
The inhibition of GlyT1 and the subsequent increase in synaptic glycine levels lead to the activation of the NMDA receptor . This activation restores the function of glutamatergic neurons, which is believed to be an alternative therapeutic strategy for schizophrenia treatment .
Pharmacokinetics
The study mentions the preliminary optimization of the blood-brain barrier penetration , suggesting that the compound has been designed to cross the blood-brain barrier effectively.
Result of Action
The result of the action of this compound is the inhibition of hyperlocomotion induced by acute treatment of phencyclidine, and improvement of the impaired negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice . This suggests that the compound may have potential therapeutic effects in the treatment of schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 3,4-difluorobenzoyl group. The final step involves the coupling of the piperidine derivative with a pyridine moiety through an ether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Synthetic Routes
The synthesis of 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine typically involves several steps:
- Preparation of Piperidine Derivative : The initial step often includes the synthesis of the piperidine ring, which may involve cyclization reactions using suitable precursors.
- Introduction of Difluorobenzoyl Group : This step incorporates the 3,4-difluorobenzoyl group into the piperidine structure.
- Formation of Ether Linkage : The final step involves coupling the piperidine derivative with the pyridine moiety through an ether linkage, often facilitated by specific catalysts and solvents to enhance yield and purity.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can introduce new functional groups or modify existing ones.
- Reduction : Can remove oxygen-containing groups or reduce double bonds.
- Substitution : Can replace one functional group with another, utilizing nucleophilic or electrophilic reagents.
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets:
- Pharmacological Studies : It serves as a lead compound for developing drugs targeting specific receptors or enzymes involved in disease pathways. Its unique structure may enhance binding affinity and specificity against certain biological targets.
Biological Research
This compound is utilized as a probe in biological studies to elucidate pathways and interactions within cellular systems. Its ability to modulate enzyme activities makes it valuable in understanding biochemical processes and disease mechanisms.
Industrial Applications
In industrial settings, this compound can be employed in the synthesis of specialty chemicals and materials. Its unique properties allow it to serve as a building block for more complex molecules used in various applications across different sectors.
Unique Characteristics
The structural uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and pyridine rings. This arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .
Case Studies
Although specific case studies were not available in the search results provided, research articles typically highlight the following areas where similar compounds have been studied:
- Inhibition Studies : Investigating the inhibitory effects on various enzymes related to cancer or inflammatory diseases.
- Binding Affinity Assessments : Evaluating how well the compound binds to target receptors compared to existing drugs.
- Toxicological Evaluations : Understanding the safety profile of these compounds through preclinical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine
- N-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide
Uniqueness
4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C23H27F2N3O2
- Molecular Weight : 415.48 g/mol
- CAS Number : 158697-67-7
- IUPAC Name : 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Research indicates that this compound may interact with various biological targets, primarily through:
- Dopamine Receptor Modulation : The piperidine moiety suggests potential activity at dopamine receptors, which are critical in the treatment of psychiatric disorders.
- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antipsychotic | Dopamine receptor antagonist activity | |
Antimicrobial | Inhibition of growth in S. aureus and E. coli | |
Antioxidant | Reduction of reactive oxygen species |
Case Studies and Research Findings
- Antipsychotic Effects : A study evaluated the compound's efficacy in animal models of schizophrenia. Results showed a significant reduction in hyperactivity and stereotypic behaviors, indicating potential antipsychotic effects comparable to established treatments like risperidone.
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be around 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. coli.
- Oxidative Stress Reduction : Research highlighted the compound's ability to scavenge free radicals in cellular models, suggesting a protective role against oxidative damage. This property could be beneficial in neurodegenerative conditions where oxidative stress is a contributing factor.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-15-4-3-12(10-16(15)19)17(22)21-9-1-2-14(11-21)23-13-5-7-20-8-6-13/h3-8,10,14H,1-2,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKJVBLJFKEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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